
2-甲基丙基 5-氯-3-(己基氨基羰基)-2,6-二氧嘧啶-1-羧酸酯
描述
“2-Methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate” is a chemical compound with the molecular formula C16H24ClN3O5 . It is also known as ARN14988 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 49 bonds, including 25 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 double bonds, and 1 six-membered ring . It also contains 1 (thio-) carbamate (aliphatic), 2 urea (-thio) derivatives, and 2 imide(s) (-thio) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass are both 373.1404486 g/mol . The Topological Polar Surface Area is 96 Ų . The compound has a Complexity of 562 .科学研究应用
化学合成和衍生物
环扩张和衍生物
Bullock 等人 (1972) 的一项研究证明了 4-氯甲基-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸甲酯的合成,该化合物的结构与所讨论的化合物相似。该化合物被重排以得到 2-氧代-2,3,4,5-四氢-1H-1,3-二氮杂卓-6-羧酸甲酯的甲氧基和氰基衍生物,导致酸催化的环收缩得到 1-氨基羰基-2-甲基吡咯-3-羧酸甲酯 (Bullock, Carter, Gregory, & Shields, 1972).
吡啶嘧啶类抗菌剂
Guo 等人 (1983) 对吡啶并(2,3-d)嘧啶抗菌剂的研究探讨了一系列 2,6-取代的 5,8-二氢-8-乙基-5-氧代吡啶衍生物的合成和抗菌活性,这些衍生物在结构上与所讨论的化合物相关 (Guo, Yuan, Subbotin, Lian, & Zhang, 1983).
抗病毒嘧啶衍生物
Hocková 等人 (2003) 合成了 2,4-二氨基-6-羟基嘧啶,包括与所讨论化合物类似的取代基。他们发现这些化合物对 DNA 病毒的抑制活性较差,而在细胞培养中对逆转录病毒复制表现出显着的抑制作用 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
化学性质和应用
烷基化反应
Mokbel 等人 (1994) 对 2-甲基丙基 3-(2-甲基丙氧基)-5-氧代环己-3-烯-1-羧酸酯的研究与所讨论的化合物密切相关,重点是其烷基化反应。他们发现该反应具有很高的区域选择性,这对于理解这些化合物的反应性和潜在应用非常重要 (Mokbel, Savage, & Simpson, 1994).
嘧啶的抗病毒活性
Holý 等人 (2002) 研究了 6-羟基嘧啶及其各种取代基(类似于所讨论的化合物)以及它们的抗病毒活性。他们发现某些衍生物可以抑制疱疹病毒和逆转录病毒的复制 (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
属性
IUPAC Name |
2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLSEVDIRSYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


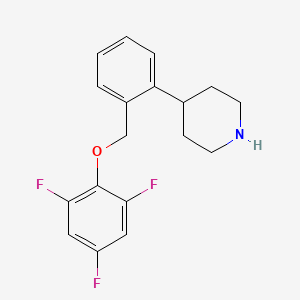

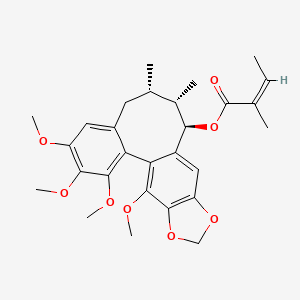
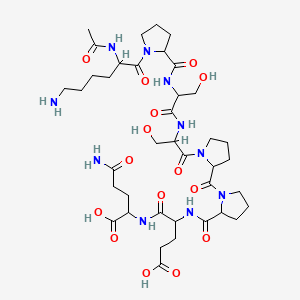
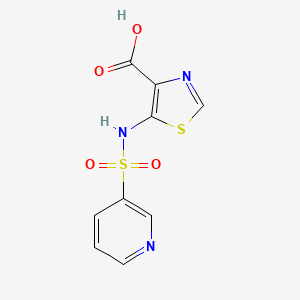
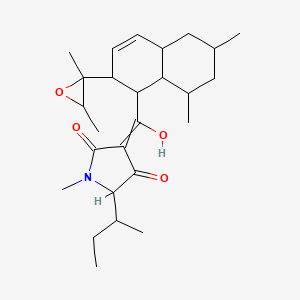

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)